Cas no 2044-09-9 (Cyclohexane, 1,1,2-tribromo-)

Cyclohexane, 1,1,2-tribromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-43540680-1.0g |
1,1,2-tribromocyclohexane |
2044-09-9 | 95% | 1.0g |
$0.0 | 2023-01-13 |
Cyclohexane, 1,1,2-tribromo- 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
Cyclohexane, 1,1,2-tribromo-に関する追加情報
Cyclohexane, 1,1,2-Tribromo
Cyclohexane, 1,1,2-tribromo (CAS No: 2044-09-9) is a brominated derivative of cyclohexane, a six-membered cyclic hydrocarbon. This compound is characterized by the presence of three bromine atoms attached to the cyclohexane ring at the 1, 1, and 2 positions. The molecule exhibits a unique combination of physical and chemical properties that make it valuable in various industrial and research applications.
The structure of Cyclohexane, 1,1,2-tribromo is highly symmetrical due to the placement of bromine atoms on adjacent carbons. This symmetry influences its reactivity and stability under different conditions. Recent studies have highlighted its potential as an intermediate in the synthesis of advanced materials and pharmaceutical compounds. For instance, researchers have explored its role in the development of novel flame-retardant polymers, where its bromine content contributes to enhanced fire resistance.
One of the most significant advancements involving Cyclohexane, 1,1,2-tribromo is its application in organic synthesis. Its bromine atoms serve as excellent leaving groups in substitution reactions, enabling the formation of diverse organic compounds with high precision. This property has been leveraged in the synthesis of biologically active molecules and complex natural product analogs.
Moreover, Cyclohexane, 1,1,2-tribromo has been studied for its environmental impact and degradation pathways. Recent research indicates that under specific conditions, this compound undergoes hydrolysis to form less hazardous byproducts. This understanding is crucial for developing sustainable industrial processes that minimize environmental risks.
In conclusion, Cyclohexane, 1,1,2-tribromo (CAS No: 2044-09-9) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and recent research findings underscore its importance in modern chemistry and materials science.
2044-09-9 (Cyclohexane, 1,1,2-tribromo-) 関連製品
- 1040676-81-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)
- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)
- 4219-55-0(4-Propionylbenzoic acid)
- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)
- 718632-38-3(2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid)
- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 27700-54-5(3-Chlorophenylglyoxal)
- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)
- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)




